

# Application Notes and Protocols for Cell-Based Screening of Pavinetant Activity

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## Compound of Interest

Compound Name: *Pavinetant*  
CAS No.: 941690-55-7  
Cat. No.: B1678561

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## Introduction

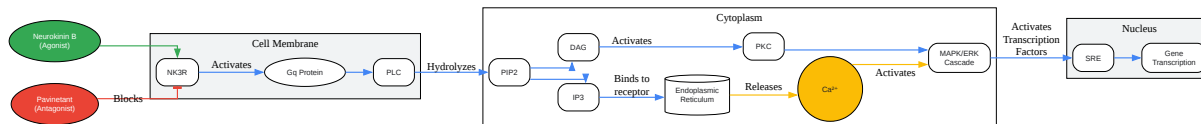
**Pavinetant** (also known as MLE-4901 and AZD-4901) is a potent and selective, orally active, small-molecule antagonist of the neurokinin-3 receptor (NK3R).[1] The NK3R is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, where it is activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the regulation of gonadotropin-releasing hormone (GnRH) secretion.

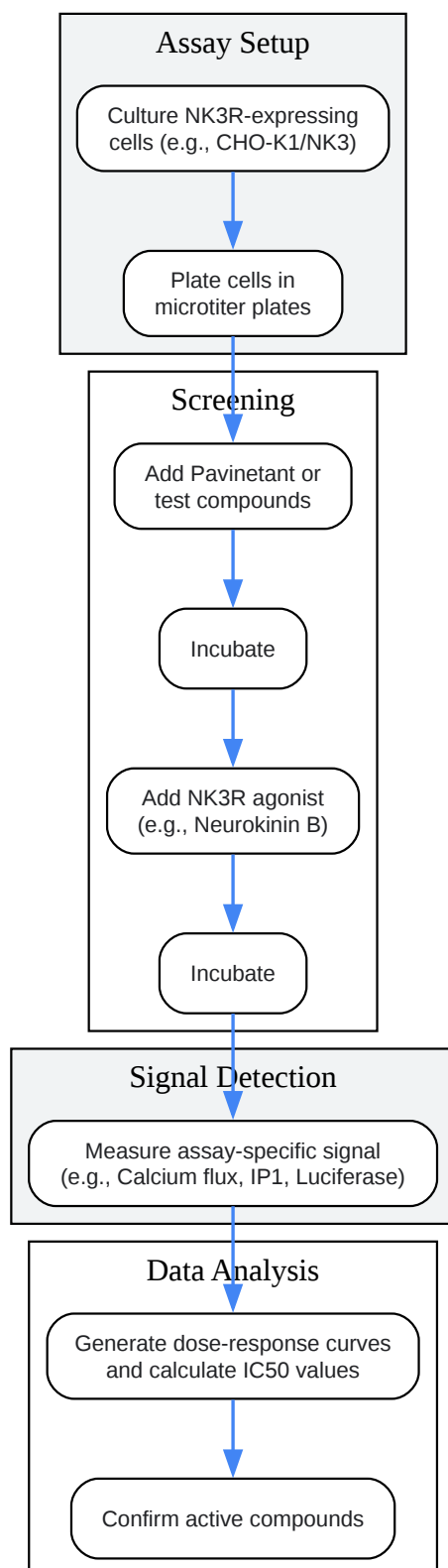
Consequently, NK3R has emerged as a therapeutic target for sex-hormone-dependent disorders.[2] **Pavinetant** has been investigated for the treatment of hot flashes and polycystic ovary syndrome (PCOS).[1]

This document provides detailed application notes and protocols for a suite of cell-based functional assays designed to screen and characterize the activity of **Pavinetant** and other NK3R antagonists. These assays are essential for determining the potency and mechanism of action of such compounds in a physiologically relevant cellular context.

## NK3 Receptor Signaling Pathway

The NK3 receptor is primarily coupled to the Gq class of G proteins. Upon activation by an agonist like NKB, the G $\alpha$ q subunit dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into two second messengers: inositol 1,4,5-trisphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). IP<sub>3</sub> binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca<sup>2+</sup>) into the cytoplasm. The increase in intracellular Ca<sup>2+</sup> and the activation of protein kinase C (PKC) by DAG lead to various downstream cellular responses. Furthermore, Gq-coupled GPCRs can also activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which in turn can induce the transcription of genes regulated by the Serum Response Element (SRE).





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## References

- [1. Pavinetant - Wikipedia \[en.wikipedia.org\]](#)
- [2. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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